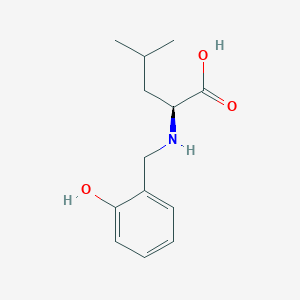

N-(2-Hydroxybenzyl)-L-leucine

Description

Structure

3D Structure

Properties

CAS No. |

175029-33-1 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

(2S)-2-[(2-hydroxyphenyl)methylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C13H19NO3/c1-9(2)7-11(13(16)17)14-8-10-5-3-4-6-12(10)15/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/t11-/m0/s1 |

InChI Key |

CKOZCUWWRVLXLB-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NCC1=CC=CC=C1O |

Canonical SMILES |

CC(C)CC(C(=O)O)NCC1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Research

Pathways for N-(2-Hydroxybenzyl)-L-leucine Synthesis

The construction of the this compound molecule is primarily achieved through the formation of a carbon-nitrogen bond between the L-leucine backbone and a 2-hydroxybenzyl group. Reductive amination stands out as a prominent and widely employed strategy for this transformation.

Reductive amination is a cornerstone method for the synthesis of this compound, typically involving a two-step or a one-pot reaction between an L-leucine precursor and salicylaldehyde (B1680747). The initial step is the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the desired secondary amine.

The general reaction scheme involves the condensation of L-leucine with salicylaldehyde to form an imine, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can be critical to the success of the reaction, with milder reagents like NaBH₃CN being particularly effective for the selective reduction of the imine in the presence of the aldehyde.

Enzymatic approaches have also been explored for the reductive amination of α-keto acids to produce amino acids. researchgate.net Leucine (B10760876) dehydrogenase (LeuDH), for instance, catalyzes the reductive amination of α-ketoisocaproate, the corresponding α-keto acid of leucine, to L-leucine. nih.gov While not a direct synthesis of the title compound, this highlights the potential for biocatalytic methods in the synthesis of its precursors.

A key challenge in the reductive amination of amino acids is the potential for side reactions, such as the formation of imidazolidinones, which can arise from the incomplete reduction of the imine intermediate. rsc.org Careful control of reaction conditions is therefore essential to maximize the yield of the desired product.

The optimization of reaction conditions is a critical aspect of academic research to enhance the yield and purity of this compound. Key parameters that are often investigated include the choice of solvent, temperature, pH, and the stoichiometry of the reactants and reducing agent.

For solid-supported syntheses, the choice of resin can significantly impact the outcome, with instances of epimerization from the L- to the D-cysteine analogue being observed during reductive amination on certain solid supports. rsc.org This underscores the importance of support selection in stereoselective synthesis.

In the context of producing L-leucine itself, a precursor to the target molecule, optimization of fermentation conditions in microorganisms like Corynebacterium glutamicum has been a focus. mdpi.com This involves genetic engineering to optimize aminotransferase activity and redirect metabolic flux towards L-leucine production. researchgate.net Such strategies, while not directly synthesizing this compound, are crucial for ensuring a readily available supply of the starting material.

The following table summarizes key parameters and their typical ranges investigated for the optimization of reductive amination reactions:

| Parameter | Typical Range/Conditions Investigated | Rationale |

| Solvent | Methanol, Ethanol, Dichloromethane, Tetrahydrofuran | To ensure solubility of reactants and compatibility with the reducing agent. |

| Temperature | 0 °C to room temperature | To control the rate of reaction and minimize side product formation. |

| pH | Mildly acidic to neutral (pH 5-7) | To facilitate imine formation without promoting side reactions. |

| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | To selectively reduce the imine intermediate. |

| Stoichiometry | Slight excess of the aldehyde or reducing agent | To drive the reaction to completion. |

Functional Group Modifications and Analog Synthesis Research

The chemical derivatization of this compound through functional group modifications is a key strategy for generating a library of analogs for further investigation. These modifications typically target the carboxyl and amino moieties of the leucine backbone, as well as the aromatic ring of the hydroxybenzyl group.

The carboxyl group of this compound can be readily converted to esters and amides to modulate the compound's physicochemical properties.

Esterification: The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature. researchgate.net Common methods include reaction with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often under reflux or with microwave assistance to accelerate the reaction. researchgate.netscirp.org For example, L-leucine can be esterified with n-butanol to produce butyl leucinate, a widely used intermediate. scirp.org A similar approach could be applied to this compound. The use of benzyl (B1604629) chloride in the presence of an ionic liquid has also been reported for the synthesis of α-amino acid benzyl esters. researchgate.net

Amidation: The formation of amides from the carboxyl group typically involves activation of the carboxylic acid, for instance, by conversion to an acid chloride or by using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like 4-Dimethylaminopyridine (DMAP). researchgate.net The activated species is then reacted with a primary or secondary amine to yield the corresponding amide.

The amino group of the leucine moiety can also be a site for modification, such as acylation. For instance, L-leucine can be N-acylated with acetic anhydride to produce N-acetyl-L-leucine. google.com

Introducing substituents onto the aromatic ring of the 2-hydroxybenzyl group can significantly alter the electronic and steric properties of the molecule. Synthetic strategies for achieving this can involve either the use of pre-functionalized salicylaldehydes in the initial reductive amination step or the direct functionalization of the this compound molecule.

The use of substituted salicylaldehydes is often the more straightforward approach. For example, a nucleophilic substitution reaction between N,N,N′-tris(2-hydroxybenzyl)-1,2-diaminoethane and 2-chloromethyl-4-methyl-6-formylphenol has been used to synthesize a more complex molecule with a substituted hydroxybenzyl moiety. nih.gov This demonstrates the feasibility of incorporating substituted phenolic aldehydes into such structures.

Direct electrophilic aromatic substitution on the phenolic ring of this compound is also a possibility, although the reaction conditions would need to be carefully controlled to avoid side reactions at the amino acid portion of the molecule.

The stereochemistry of this compound is defined by the chiral center in the L-leucine backbone. The synthesis of its enantiomer, N-(2-Hydroxybenzyl)-D-leucine, would typically start from D-leucine. The synthesis of diastereomers could be achieved by introducing a second chiral center, for instance, through stereoselective modifications of the side chain or by using chiral reagents.

Research into the stereoselective hydroxylation of N-succinyl-L-leucine to N-succinyl-L-threo-β-hydroxyleucine with high diastereoselectivity using the enzyme SadA from Burkholderia ambifaria AMMD highlights the potential of biocatalysis in creating new stereocenters in leucine derivatives. researchgate.net Such enzymatic approaches could potentially be adapted for the stereoselective modification of this compound.

The stereoselectivity of the reduction of α-amino ketones derived from leucine has been studied, where the resulting α-amino alcohols are obtained with varying degrees of stereocontrol depending on the reducing agent used. rsc.org This provides a basis for the stereoselective synthesis of analogs with modified side chains.

Chelation Chemistry and Metal Complexation Studies

The structure of this compound, featuring a carboxylic acid group, a secondary amine, and a phenolic hydroxyl group, allows it to act as a multidentate ligand, forming stable complexes with various metal ions. The presence of the bulky isobutyl group from the leucine residue also introduces steric factors that can influence the geometry of the resulting metal complexes.

Coordination to Transition Metal Ions (e.g., Ni(II), Cu(II), Co(II), Zn(II))

This compound and its derivatives readily coordinate with a range of divalent transition metal ions. The primary mode of coordination often involves the deprotonated carboxylate and the nitrogen atom of the amino group, forming a stable five-membered chelate ring. The phenolic hydroxyl group can also participate in coordination, leading to a tridentate chelation mode.

Copper (II): The coordination of this compound with Cu(II) has been demonstrated in the formation of a homochiral metal-organic framework. In this context, the ligand coordinates to the copper centers, facilitating the self-assembly of the extended network structure.

Nickel (II): While direct structural elucidation for a Ni(II) complex with this compound is not extensively documented, studies on related N-salicylidene Schiff base complexes of nickel(II) show that the ligand can coordinate in a tetradentate or tridentate fashion, typically resulting in octahedral geometries. nih.gov For simpler L-leucine complexes with Ni(II), a tetrahedral geometry is often observed, with the amino acid acting as a bidentate ligand. researchgate.net

Cobalt (II): Research on cobalt(II) complexes with Schiff bases derived from salicylaldehyde and amino acids suggests the formation of octahedral complexes. nih.gov In these cases, the ligand coordinates to the cobalt ion through the phenolic oxygen, the imine nitrogen, and a carboxylate oxygen.

Zinc (II): Zinc(II) complexes with N-salicylidene-L-amino acids have been synthesized and structurally characterized. These studies reveal that the ligand can coordinate in a tridentate manner, and in some cases, form polymeric structures with bridging carboxylate groups. The geometry around the zinc ion in such complexes is often distorted trigonal bipyramidal or square pyramidal. researchgate.net

Characterization of Ligand-Metal Coordination Modes and Geometries

The coordination behavior of this compound with transition metals is typically investigated using a combination of spectroscopic and analytical techniques.

Infrared (IR) spectroscopy is a key tool for determining the coordination sites of the ligand. The shifting of the C=O stretching frequency of the carboxyl group and the N-H stretching frequency of the amino group upon complexation provides evidence of their involvement in binding to the metal ion. The disappearance or shifting of the phenolic O-H band can indicate coordination of the hydroxyl group.

Electronic spectroscopy (UV-Vis) provides insights into the geometry of the metal complexes. The d-d transitions observed in the visible region are characteristic of the coordination environment of the transition metal ion. For instance, the electronic spectra of Ni(II) complexes can distinguish between tetrahedral and octahedral geometries.

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which can help in assigning the geometry, particularly for Ni(II) and Co(II) complexes.

| Metal Ion | Typical Coordination Mode | Common Geometries |

| Cu(II) | Tridentate (N, O-carboxylate, O-phenolic) | Square Pyramidal, Distorted Octahedral |

| Ni(II) | Bidentate (N, O-carboxylate) or Tridentate | Tetrahedral, Octahedral |

| Co(II) | Tridentate (N, O-carboxylate, O-phenolic) | Octahedral |

| Zn(II) | Tridentate (N, O-carboxylate, O-phenolic) | Distorted Trigonal Bipyramidal, Square Pyramidal |

Formation of Homochiral Metal-Organic Frameworks (MOFs)

A significant area of research involving this compound is its use as a chiral building block for the synthesis of homochiral metal-organic frameworks (MOFs). The inherent chirality of the ligand is transferred to the resulting framework, creating materials with potential applications in enantioselective separations and catalysis.

A notable example is the facile synthesis of a guest-free homochiral MOF, formulated as (Cu₄L₄)n where H₂L represents this compound. This MOF was synthesized in the triclinic space group P1. The structure consists of copper clusters linked by the deprotonated N-(2-Hydroxybenzyl)-L-leucinate ligands to form a two-dimensional network.

| Compound | Formula | Crystal System | Space Group |

| Copper MOF | (Cu₄(C₁₃H₁₇NO₃)₄)n | Triclinic | P1 |

Structural Elucidation and Advanced Spectroscopic Investigations

Crystallographic Analysis and Solid-State Structure Determination

Crystallographic studies provide unequivocal proof of molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms. For complex organic molecules, single-crystal X-ray diffraction is the gold standard for determining the solid-state structure.

Direct single-crystal X-ray diffraction data for N-(2-Hydroxybenzyl)-L-leucine is not readily found in published literature. However, extensive research has been conducted on the Schiff base precursor, N-salicylidene-L-leucine, and its metal complexes. These studies offer significant insights into the likely solid-state structure of the target molecule. For instance, Schiff base complexes of L-leucine with metals such as Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. nih.gov In these complexes, the Schiff base ligand, derived from the condensation of an aldehyde and L-leucine, coordinates with the metal center.

Similarly, the crystal structure of N-Boc-Δα-leucine, another derivative, has been determined, revealing key conformational details. rsc.org The study of such derivatives is critical as the introduction of the N-(2-Hydroxybenzyl) group is expected to influence the crystal packing and intermolecular interactions significantly.

Table 1: Representative Crystallographic Data for an Analogous L-leucine Derivative

| Parameter | Value for a Representative Analogous Compound |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.6180(10) |

| γ (°) | 90 |

| Volume (Å3) | 900.07(5) |

Note: Data presented is for a substituted triazolo-pyridazino-indole derivative and is intended to be illustrative of typical crystallographic parameters. mdpi.com

Hydrogen bonding plays a pivotal role in the crystal packing of amino acid derivatives. In the solid state, this compound is expected to exhibit a complex network of hydrogen bonds. The carboxylic acid group, the secondary amine, and the phenolic hydroxyl group are all capable of participating in hydrogen bonding as both donors and acceptors.

Studies on L-leucine itself show that its crystal structure is determined by strong hydrogen bonding interactions between the amine and carboxylate groups. mdpi.com It is anticipated that in this compound, the phenolic -OH group and the N-H group will form additional hydrogen bonds, potentially leading to a layered or more complex three-dimensional network. These interactions would involve the carboxylate oxygen atoms, the nitrogen atom, and the phenolic oxygen, creating a stable crystalline lattice.

In related Schiff base complexes of L-leucine, the molecular packing is often governed by the coordination geometry of the metal ion and the steric demands of the ligands. eurekaselect.com For this compound, it is likely that the molecules will arrange in a way that maximizes hydrogen bonding and van der Waals interactions, while minimizing steric repulsion between the bulky side groups. This could result in a head-to-tail arrangement or a more intricate packing motif.

Solution-State Conformational Dynamics and Chiroptical Properties

While solid-state studies provide a static picture of the molecule, solution-state investigations are crucial for understanding its dynamic behavior and properties in a more biologically relevant environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methine proton at the chiral center (Cα), the methylene (B1212753) protons of the benzyl group, and the protons of the isobutyl side chain. The chemical shift and coupling constants of these signals would be sensitive to the molecule's conformation and the nature of the solvent. nih.gov

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for the carboxyl carbon, the aromatic carbons, the Cα carbon, and the carbons of the isobutyl group. hmdb.ca The chemical shifts would provide insights into the electronic environment of each carbon atom.

Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-Hydroxybenzyl)-L-leucine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.5 | m |

| Benzyl CH₂ | ~4.0 | m (AB system) |

| α-CH | ~3.5 - 3.8 | t or dd |

| β-CH₂ | 1.6 - 1.8 | m |

| γ-CH | 1.5 - 1.7 | m |

| δ-CH₃ | 0.9 - 1.0 | d |

Note: These are predicted values based on data from analogous compounds such as N-acetyl-L-leucine and other N-substituted amino acids. chemicalbook.com Actual values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-(2-Hydroxybenzyl)-L-leucine

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl (C=O) | 175 - 180 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C | 115 - 135 |

| α-C | 55 - 60 |

| Benzyl CH₂ | 50 - 55 |

| β-C | 40 - 45 |

| γ-C | 24 - 26 |

| δ-C | 21 - 23 |

Note: These are predicted values based on data from L-leucine and its derivatives. bmrb.io Actual values may vary.

The electronic transitions associated with the aromatic chromophore of the 2-hydroxybenzyl group and the carboxyl group will give rise to characteristic CD signals. The sign and magnitude of these signals are highly sensitive to the spatial arrangement of these groups relative to the chiral center. nih.gov Studies on related N-thiobenzoyl-L-α-amino-acids have shown that the CD spectra can be used to determine the absolute configuration of the amino acid. nih.gov It is plausible that the CD spectrum of this compound would similarly provide a unique fingerprint of its solution-state conformation.

Electronic Structure Probing via Spectroscopic Techniques

The electronic and vibrational structure of this compound and its potential to form metal complexes can be thoroughly investigated using a suite of advanced spectroscopic techniques. These methods provide critical insights into electron transitions, functional group vibrations, and the coordination environment in metallo-organic species.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the primary chromophore is the 2-hydroxybenzyl group (a substituted benzene (B151609) ring).

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons of the hydroxyl and carboxyl oxygen atoms, as well as the nitrogen atom. Typically, the benzene ring exhibits strong absorption bands below 280 nm. For comparison, the Schiff base precursor, N-salicylidene-L-leucine, which contains a conjugated azomethine (C=N) group, shows absorption bands at higher wavelengths, with reported peaks in dimethylformamide at approximately 310 nm and 395 nm. sphinxsai.com The reduction of the C=N double bond to a C-N single bond in this compound disrupts this extended conjugation, which would predictably result in a significant blue shift (shift to shorter wavelengths) and the disappearance of the absorption bands above 300 nm.

Upon complexation with a metal ion, the UV-Vis spectrum of this compound would be altered. The coordination of the ligand's donor atoms (the phenolic oxygen, the amino nitrogen, and the carboxylate oxygen) to a metal center perturbs the electronic energy levels of the chromophore. This typically results in a bathochromic (red shift) or hypsochromic (blue shift) displacement of the absorption bands. Furthermore, if a transition metal with d-electrons is used, weak d-d transitions may become visible in the visible region of the spectrum, providing information about the coordination geometry of the metal ion.

Table 1: Expected UV-Vis Absorption Data for Key Functional Moieties

| Chromophore | Transition | Expected λmax (nm) |

|---|---|---|

| Benzene Ring | π → π* | ~204, ~256 |

| Phenolic -OH | n → π* | >270 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to identify the functional groups and probe the molecular structure by examining their characteristic vibrational modes.

The IR spectrum of this compound is expected to display a series of distinct absorption bands corresponding to the various functional groups present. A broad band in the 3400-3200 cm⁻¹ region would be attributable to the O-H stretching vibration of the phenolic group. The carboxylic acid O-H stretch would appear as a very broad band, typically from 3300 to 2500 cm⁻¹. The N-H stretch of the secondary amine is expected in the 3400-3300 cm⁻¹ region, though it may be obscured by the O-H bands. The C=O stretch of the carboxylic acid group is a strong, sharp band typically found between 1725 and 1700 cm⁻¹. The deprotonated carboxylate (COO⁻) would show characteristic asymmetric and symmetric stretching bands around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the C=O stretch and aromatic ring vibrations produce strong signals. Raman spectra of L-leucine show characteristic bands for the alkyl side chain and the amino acid backbone, including C-C and C-N stretching vibrations in the 1100-900 cm⁻¹ region and various CH₂, CH₃, and CH deformation modes. researchgate.netscielo.brsbfisica.org.br

Upon coordination to a metal ion, significant shifts in the vibrational frequencies of the donor groups are observed. For instance, the coordination of the phenolic oxygen would shift the C-O stretching frequency (around 1250 cm⁻¹). The involvement of the carboxylate group in bonding would alter the positions of its asymmetric and symmetric stretching bands. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of complexation. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Phenolic O-H | Stretching | 3400-3200 (Broad) | Weak |

| Carboxylic Acid O-H | Stretching | 3300-2500 (Very Broad) | Weak |

| Secondary Amine N-H | Stretching | 3400-3300 (Medium) | Weak |

| Carboxylic Acid C=O | Stretching | 1725-1700 (Strong) | Strong |

| Carboxylate COO⁻ | Asymmetric Stretch | 1610-1550 (Strong) | Medium |

| Carboxylate COO⁻ | Symmetric Stretch | 1420-1300 (Medium) | Strong |

| Aromatic C=C | Ring Stretching | 1600-1450 (Medium-Weak) | Strong |

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively used for studying species that have one or more unpaired electrons. While this compound itself is diamagnetic and thus EPR-silent, its complexes with paramagnetic metal ions, such as Cu(II), Mn(II), Fe(III), or Co(II), can be effectively characterized by this method.

EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron. The analysis of an EPR spectrum can yield the g-tensor and hyperfine coupling parameters. The g-values are indicative of the electronic structure of the metal ion and can provide clues about the identity of the coordinating atoms and the geometry of the complex. For example, the EPR spectra of Cu(II) complexes are highly sensitive to the coordination environment, with different g-values expected for square planar versus tetrahedral or octahedral geometries. researchgate.net

Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as the metal nucleus itself or the nuclei of ligand donor atoms (e.g., ¹⁴N). This coupling provides direct evidence of the atoms involved in the coordination sphere and can be used to map the delocalization of the unpaired electron onto the ligand, giving insight into the covalency of the metal-ligand bonds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Coordination Species and Ligand Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of non-volatile, thermally fragile, and polar molecules, including amino acid derivatives and their metal complexes.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺, confirming its molecular weight. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed. This analysis serves as a primary confirmation of the ligand's identity and purity.

When analyzing metal complexes, ESI-MS can directly detect the intact coordination species in the gas phase. For example, for a 1:2 metal-to-ligand complex with a divalent metal ion (M²⁺), one might observe ions such as [M(L)₂ + H]⁺ or [M(L)]⁺, confirming the stoichiometry of the complex.

Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure. By selecting a specific ion (e.g., the [M+H]⁺ of the ligand) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, predictable fragmentation pathways would include the neutral loss of water (H₂O) and/or carbon dioxide (CO₂) from the carboxylic acid group, cleavage of the bond between the nitrogen and the benzyl group, and fragmentation of the leucine (B10760876) side chain (e.g., loss of an isobutyl group). The fragmentation pattern of the L-leucine moiety itself is well-characterized, often showing a principal product ion at m/z 86, corresponding to the loss of the carboxyl group, and a characteristic fragment at m/z 43. researchgate.netmassbank.eu This detailed fragmentation data provides unambiguous confirmation of the ligand's structure.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-leucine |

| N-salicylidene-L-leucine |

| Salicylaldehyde (B1680747) |

| Dimethylformamide |

| Benzylamine |

| Salicylideneaniline |

| Copper(II) |

| Manganese(II) |

| Iron(III) |

Based on a thorough search of available scientific literature, it is not possible to generate an article on “this compound” that strictly adheres to the detailed outline provided. The public research domain lacks specific theoretical and computational studies, such as Density Functional Theory (DFT) and Molecular Mechanics simulations, performed directly on this compound.

Detailed research findings, including data for molecular geometry optimization, HOMO-LUMO analysis, spectroscopic parameter prediction, conformational analysis, and molecular docking studies for this compound, are not present in the available literature. Constructing the requested article would require fabricating data or using information from related but distinct compounds, which would violate the core requirements of scientific accuracy and strict focus on the specified subject.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research data.

Theoretical and Computational Chemistry Studies

Prediction of Reactivity, Selectivity, and Interaction Sites

Theoretical and computational chemistry offers powerful tools to predict the behavior of molecules, providing insights into their reactivity, selectivity, and potential interaction sites without the need for empirical observation. For N-(2-Hydroxybenzyl)-L-leucine, these methods can elucidate the regions of the molecule most likely to engage in chemical reactions or form intermolecular bonds, which is fundamental to understanding its biological and chemical properties.

Fukui Index

The Fukui function is a concept within Density Functional Theory (DFT) that describes how the electron density of a molecule changes with the addition or removal of an electron. It is used to identify the most reactive sites within a molecule. Specifically, the Fukui index helps in pinpointing atomic centers that are susceptible to nucleophilic, electrophilic, or radical attack.

For a given atom in a molecule, three types of Fukui indices are calculated:

f+ : This index measures the reactivity towards a nucleophilic attack (attack by an electron-rich species) and corresponds to the site where an incoming electron is most likely to be accepted.

f- : This index indicates the reactivity towards an electrophilic attack (attack by an electron-deficient species) and points to the site from which an electron is most easily donated.

f0 : This index is the average of f+ and f- and is used to predict sites for radical attack.

A hypothetical table of condensed Fukui indices for selected atoms in this compound is presented below to illustrate the concept. These values are illustrative and would require specific DFT calculations for validation.

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |

|---|---|---|---|

| Phenolic Oxygen | 0.08 | 0.15 | 0.115 |

| Carboxyl Oxygen (C=O) | 0.12 | 0.18 | 0.150 |

| Amine Nitrogen | 0.05 | 0.13 | 0.090 |

| Aromatic Carbon (ortho to -OH) | 0.10 | 0.04 | 0.070 |

| Carboxyl Carbon | 0.15 | 0.02 | 0.085 |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral potential.

In the case of this compound, an MEP analysis would reveal distinct regions of positive and negative potential. nih.govacs.org The areas around the oxygen atoms of the phenolic hydroxyl and carboxylic acid groups would exhibit a strong negative potential (red), indicating their role as hydrogen bond acceptors and sites for interaction with electrophiles. nih.gov The hydrogen atom of the phenolic hydroxyl and the carboxylic acid, as well as the hydrogen on the secondary amine, would show a positive potential (blue), marking them as hydrogen bond donors and sites for nucleophilic interaction. nih.gov The aromatic ring would display a gradient of potential, with the region near the electron-donating hydroxyl group being more negative than the rest of the ring.

The MEP surface provides a comprehensive picture of the molecule's electronic landscape, which is crucial for understanding non-covalent interactions, such as those involved in ligand-receptor binding. acs.org

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Interaction Type |

|---|---|---|---|

| Phenolic and Carboxyl Oxygen Atoms | Negative | Red | Electrophilic attack / Hydrogen bond acceptor |

| Phenolic and Carboxyl Hydrogen Atoms | Positive | Blue | Nucleophilic attack / Hydrogen bond donor |

| Amine Hydrogen Atom | Positive | Blue | Nucleophilic attack / Hydrogen bond donor |

| Aromatic Ring | Largely Neutral/Slightly Negative | Green/Yellow | π-π stacking / Hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org In the context of molecular interactions, QSAR models can predict the binding affinity of a molecule to a biological target based on its physicochemical properties, which are quantified by molecular descriptors.

For a compound like this compound, which is a type of amino acid Schiff base, QSAR studies would be invaluable in predicting its potential biological activities, such as antibacterial or anticancer effects, based on its structural features. acs.orgresearchgate.net Although specific QSAR models for this compound are not documented, studies on similar cinnamaldehyde-amino acid Schiff base compounds and quinoline (B57606) hydrazones have identified key molecular descriptors that influence their biological activity. acs.orgacs.org

These descriptors can be categorized as follows:

Electronic Descriptors: These relate to the electronic structure of the molecule and include parameters like atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for describing electrostatic interactions.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area. They are important for understanding how a molecule fits into a binding site.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity indices and shape indices, which quantify aspects of molecular branching and cyclicity.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common hydrophobic descriptor that measures the lipophilicity of a molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

A typical QSAR study involves calculating a large number of these descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates a subset of these descriptors with the observed biological activity. acs.org The resulting model can then be used to predict the activity of new, unsynthesized compounds. For instance, QSAR models for antibacterial cinnamaldehyde-amino acid Schiff bases have shown that polarity parameters and atomic state energies are significant factors in their activity. nih.govacs.org

Below is an illustrative table of molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.

| Descriptor Type | Descriptor Name | Description | Relevance to Molecular Interactions |

|---|---|---|---|

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons in charge-transfer interactions. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons in charge-transfer interactions. |

| Steric | Molecular Volume | The volume occupied by the molecule. | Determines the fit within a receptor's binding pocket. |

| Hydrophobic | logP | Octanol-water partition coefficient. | Influences membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. | Can correlate with the overall shape and compactness of the molecule. |

Enzyme and Protein Interaction Mechanisms

The interaction of this compound with various enzymes and proteins is a critical area of investigation to understand its potential biological significance. Research in this area has explored its recognition by amino acid transporters, its influence on cellular signaling pathways, its role in amino acid metabolism, and its interaction with key enzymes in protein synthesis.

Investigation of Amino Acid Transporter Recognition and Substrate Specificity

Specific studies on the recognition and substrate specificity of this compound by amino acid transporters such as Organic Anion Transporters (OATs) and L-type Amino Acid Transporters (LATs) are not extensively documented in publicly available literature. However, the transport mechanisms of its parent molecule, L-leucine, and structurally related compounds have been studied, which may provide some context.

Organic Anion Transporters (OATs):

Organic Anion Transporters are a family of proteins crucial for the transport of a wide range of endogenous and exogenous organic anions across cell membranes, particularly in the kidney and liver nih.govnyu.edu. While direct evidence for the transport of this compound by OATs is lacking, studies on N-acetyl-L-leucine, a modified form of leucine (B10760876), have shown that it is a substrate for OAT1 and OAT3 researchgate.net. This suggests that modifications to the leucine structure can influence its interaction with OATs. The bulky 2-hydroxybenzyl group on this compound could potentially influence its affinity and transport by these transporters, but this remains to be experimentally verified.

L-type Amino Acid Transporters (LATs):

L-type Amino Acid Transporters, such as LAT1, are the primary transporters for large neutral amino acids, including L-leucine, across cell membranes in a sodium-independent manner nih.govnih.govresearchgate.net. L-leucine uptake via LATs is crucial for cellular functions, including protein synthesis and cell growth nih.gov. The presence of the N-(2-hydroxybenzyl) group could sterically hinder or otherwise modify the binding of the leucine moiety to the transporter, potentially altering its transport efficiency compared to unmodified L-leucine. The uptake of L-leucine through these transporters can be competitively inhibited by other large neutral amino acids and specific inhibitors like 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) nih.gov. Further research is needed to determine if this compound is a substrate or an inhibitor of LATs.

Modulation of Cellular Signaling Pathways (e.g., mTORC1 pathway activation)

There is no direct evidence from the reviewed literature to suggest that this compound modulates cellular signaling pathways. However, its parent compound, L-leucine, is a well-established activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway researchgate.netmdpi.comnih.gov. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism frontiersin.org.

L-leucine's activation of mTORC1 is a key mechanism by which cells sense amino acid availability to control protein synthesis mdpi.com. This activation is mediated through a complex signaling cascade that involves the Rag GTPases and is independent of the TSC2 pathway, which is utilized by growth factors like insulin researchgate.net. The binding of L-leucine to cellular sensors, such as Sestrin2, initiates the translocation of mTORC1 to the lysosomal surface where it is activated frontiersin.org.

Whether the addition of the 2-hydroxybenzyl group to L-leucine affects its ability to activate the mTORC1 pathway is currently unknown. The modification could potentially alter its interaction with the upstream sensors of the pathway, thereby modulating its signaling capacity.

Role in Branched-Chain Amino Acid Catabolism Research

No specific research has been found regarding the role of this compound in branched-chain amino acid (BCAA) catabolism. The catabolism of BCAAs, including leucine, is a critical metabolic process that occurs primarily in the mitochondria of various tissues, with skeletal muscle being a key site nih.govmdpi.comfrontierspartnerships.org.

The initial step in L-leucine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts leucine to α-ketoisocaproate (KIC) nih.govfrontierspartnerships.org. This is followed by the irreversible oxidative decarboxylation of KIC by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex mdpi.com. The end products of leucine metabolism are acetyl-CoA and acetoacetate, making it a ketogenic amino acid wikipedia.org.

The presence of the N-(2-hydroxybenzyl) group on the amino group of L-leucine would likely prevent it from participating in the initial transamination step catalyzed by BCAT, as this enzyme requires a free amino group. Consequently, this compound may not be a direct substrate for the canonical BCAA catabolic pathway. It is possible that the compound could be metabolized through other pathways, or it might act as an inhibitor of BCAA catabolism, but this has not been investigated.

Studies on Leucyl-tRNA Synthetase Interactions

There are no specific studies on the interaction between this compound and Leucyl-tRNA synthetase (LRS). LRS is a crucial enzyme that catalyzes the attachment of L-leucine to its cognate tRNA, a vital step in protein synthesis embopress.orgaars.online.

Beyond its canonical role in protein synthesis, LRS also functions as an intracellular sensor for L-leucine, playing a key role in the activation of the mTORC1 signaling pathway escholarship.orgnih.govresearchgate.net. LRS directly binds to Rag GTPase in a leucine-dependent manner, functioning as a GTPase-activating protein (GAP) for RagD to activate mTORC1 escholarship.orgnih.gov.

The N-substitution on L-leucine in this compound would likely interfere with its recognition and binding by the active site of LRS, which is specific for L-leucine. This could potentially inhibit the aminoacylation activity of LRS. Furthermore, it might also affect the leucine-sensing function of LRS and its role in mTORC1 activation. However, without experimental data, these possibilities remain speculative.

Nucleic Acid Binding and Interaction Research

The ability of this compound and its metal complexes to interact with nucleic acids is an area of interest for understanding their potential biological activities.

DNA Binding Properties of this compound Metal Complexes

While there is no specific research available on the DNA binding properties of metal complexes of this compound, studies on metal complexes of similar ligands containing amino acid moieties provide insights into their potential interactions with DNA.

For instance, studies on zinc complexes with 2-hydroxyphenones have shown that these complexes can bind to calf-thymus DNA (CT-DNA), likely through an intercalative mode, and can displace ethidium bromide from its DNA-bound state nih.gov. Similarly, metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone have been shown to bind strongly to CT-DNA through a combination of hydrogen bonding and intercalation nih.gov. Research on copper and manganese complexes of a ligand derived from 2-(phenylglycyl)-N-(p-tolyl)hydrazine-1-carbothioamide also demonstrated intercalative binding to CT-DNA ekb.egekb.eg. Furthermore, zinc(II) complexes of sulfadiazine with different amino acids have shown varying affinities for DNA researchgate.net.

These findings suggest that metal complexes of this compound could potentially interact with DNA. The 2-hydroxybenzyl group could participate in hydrogen bonding or stacking interactions within the DNA grooves or between the base pairs. The specific metal ion used to form the complex would also play a crucial role in determining the binding affinity and mode. However, detailed experimental studies, such as UV-Vis and fluorescence spectroscopy, as well as viscosity measurements, would be necessary to confirm and characterize the DNA binding properties of this compound metal complexes.

An in-depth examination of the non-clinical molecular and biochemical interactions of this compound reveals a landscape of potential biological activities, primarily centered on its behavior as a Schiff base ligand and its corresponding metal complexes. Research in this area has focused on its interactions with DNA and its capacity to modulate oxidative stress.

Chirality, Enantioseparation, and Stereochemical Investigations

Enantiomeric Recognition and Discrimination Studies

The ability to distinguish between enantiomers is a critical aspect of analytical chemistry, with significant implications for the pharmaceutical and biomedical fields. N-(2-Hydroxybenzyl)-L-leucine has emerged as a key component in the design of sophisticated chiral recognition systems.

Use in Chiral Recognition Systems

A notable application of this compound is in the construction of homochiral metal-organic frameworks (MOFs). A prime example is the novel guest-free homochiral MOF, (Cu4L4)n, where H2L represents this compound. This particular MOF demonstrates significant electrochemical activity, enabling the rapid discrimination of chiral α-methylbenzylamine enantiomers. The framework's inherent chirality, derived from the L-leucine backbone of the ligand, creates a stereospecific environment that interacts differently with each enantiomer of the analyte, allowing for their effective differentiation. This highlights the potential of incorporating this compound into solid-state materials for creating robust and sensitive chiral sensors.

| Chiral Recognition System | Analyte | Principle of Recognition |

| (Cu4L4)n Metal-Organic Framework | α-methylbenzylamine enantiomers | Electrochemical discrimination based on the chiral environment of the MOF |

Enantioselective Analysis of Amino Acids and Derivatives

While the application of this compound in MOFs for chiral amine discrimination is established, its direct use as a chiral selector for the enantioselective analysis of other amino acids and their derivatives is an area of ongoing investigation. The structural features of this compound, including the chiral center at the α-carbon of the leucine (B10760876) moiety and the potential for hydrogen bonding and π-π stacking interactions from the hydroxybenzyl group, make it a promising candidate for a chiral stationary phase in high-performance liquid chromatography (HPLC) or as a chiral additive in capillary electrophoresis. Further research is required to fully explore and quantify its efficacy in these analytical techniques for the separation of a broader range of chiral compounds, including various amino acid enantiomers.

Stereoselective Synthesis Approaches

The synthesis of derivatives and analogues of this compound with controlled stereochemistry is crucial for expanding its applications in areas such as asymmetric catalysis and drug discovery.

Control of Stereochemistry in Derivatives and Analogues

The stereochemical outcome of synthetic routes to derivatives of this compound is primarily dictated by the chirality of the starting L-leucine. The synthesis typically involves the N-alkylation of L-leucine with a suitable 2-hydroxybenzyl halide or a reductive amination reaction between L-leucine and salicylaldehyde (B1680747). In these processes, the stereocenter of the L-leucine starting material is generally preserved, ensuring the formation of the desired (S)-enantiomer of the final product.

For the synthesis of more complex analogues where additional stereocenters are introduced, diastereoselective reactions are employed. The existing chiral center of the this compound scaffold can act as a chiral auxiliary, directing the stereochemical course of subsequent reactions. For instance, the diastereoselective alkylation or aldol addition to a derivative of this compound can be influenced by the steric and electronic properties of the chiral leucine moiety, leading to the preferential formation of one diastereomer over the other. The choice of reagents, solvents, and reaction conditions plays a critical role in maximizing the diastereomeric excess and achieving the desired stereochemical control.

| Synthetic Approach | Key Feature | Outcome |

| N-alkylation of L-leucine | Preservation of the original stereocenter | Formation of (S)-N-(2-Hydroxybenzyl)-L-leucine |

| Reductive amination of L-leucine and salicylaldehyde | Retention of stereochemistry from L-leucine | Synthesis of the (S)-enantiomer |

| Diastereoselective reactions on derivatives | Use of the inherent chirality as a control element | Preferential formation of a specific diastereomer |

Advanced Analytical Methodologies for Research Applications

Chromatographic and Spectrometric Methods for Research Analysis

The analysis of amino acid metabolites is often challenging due to their high polarity, structural similarity, and low abundance in complex biological matrices. To overcome these challenges, researchers rely on a combination of high-resolution chromatography and sensitive mass spectrometry, often enhanced by chemical derivatization.

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has become a cornerstone for the targeted analysis of amino acid metabolites. This platform offers high throughput, sensitivity, and selectivity, making it ideal for metabolomics research. scispace.comnih.gov

The core of this methodology involves the rapid separation of analytes using UPLC, which employs columns with sub-2 µm particles to achieve superior resolution and speed compared to traditional HPLC. researchgate.net Following separation, the analytes are ionized by ESI and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for each analyte, providing a high degree of specificity and significantly reducing background noise. scispace.comnih.gov

To enhance retention on reversed-phase columns and improve ionization efficiency, a pre-column derivatization step is commonly employed. nih.govresearchgate.net A widely used reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with primary and secondary amines to form stable, hydrophobic derivatives. scispace.comresearchgate.net This derivatization not only improves chromatographic performance but also standardizes the fragmentation pattern, as all AQC-derivatized amino acids yield a common product ion at m/z 171 upon collision-induced dissociation. scispace.com This allows for the simultaneous analysis of a large number of amino acid metabolites in a single, rapid run.

The performance of these methods has been validated for the analysis of dozens of amino acids and related compounds in various biological samples, achieving low limits of detection and excellent reproducibility. researchgate.netnih.gov

Table 1: Performance Characteristics of UPLC-ESI-MS/MS Methods for Amino Acid Metabolite Analysis

| Parameter | Reported Performance | Reference |

|---|---|---|

| Analysis Time | <10 minutes per sample | scispace.comresearchgate.net |

| Number of Analytes | 21 to 38 metabolites simultaneously | scispace.comnih.gov |

| Limit of Quantitation (LOQ) | Down to 0.05 pmol/μL (attomole level on column) | researchgate.netnih.govresearchgate.net |

| Repeatability (CV%) | Typically <8% for peak area, <2% for retention time | scispace.comnih.gov |

Derivatization is a chemical modification process that transforms an analyte into a product with improved analytical properties. creative-proteomics.com In the context of metabolomics, it is a powerful strategy to overcome the inherent difficulties in analyzing amino acids by both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. creative-proteomics.comnih.gov

For MS-based analysis, derivatization serves multiple purposes:

Increased Hydrophobicity : Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or those used in the AccQ•Tag™ method add a hydrophobic moiety, improving retention in reversed-phase liquid chromatography. researchgate.net

Enhanced Ionization Efficiency : Chemical tags can introduce easily ionizable groups, significantly boosting the signal intensity in ESI-MS. nih.gov For instance, derivatization with dansyl chloride can enhance the signal by 80-120 times. creative-proteomics.com

Improved Structural Specificity : Isobaric tags, such as Tandem Mass Tags (TMT), not only improve detection but also allow for multiplexed quantitative analysis, enabling the simultaneous comparison of metabolite levels across multiple samples. nih.gov

For NMR-based metabolomics, which typically suffers from low sensitivity, derivatization strategies often involve isotope labeling. By introducing nuclei such as ¹³C or ¹⁹F, the signals of targeted metabolites can be clearly distinguished from the complex background of a biological sample. nih.govacs.org For example, reacting amino acids with ¹³C-labeled acetic anhydride results in N-acetylated derivatives whose carbonyl carbon signals are distinct and easily detectable in ¹³C NMR spectra, a sensitivity gain of approximately 100-fold. nih.gov Similarly, fluorine (¹⁹F) labeling using modified o-phthalaldehyde (OPA) derivatization provides a clean background for ¹⁹F NMR, as fluorine is virtually absent in biological systems, allowing for unambiguous detection and quantification of amino acids. acs.orgamanote.com

Table 2: Common Derivatization Reagents for Amino Acid Analysis in Metabolomics

| Reagent/Method | Target Functional Group | Analytical Platform | Key Advantage | Reference |

|---|---|---|---|---|

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Amino | LC-MS | Forms stable, hydrophobic derivatives with a common fragment ion (m/z 171) | scispace.com |

| Dansyl Chloride | Amino | LC-MS | Significantly enhances ionization efficiency (80-120x) | creative-proteomics.com |

| Tandem Mass Tags (TMT) | Amino | LC-MS | Enables multiplexed quantitative analysis | nih.gov |

| ¹³C-Acetic Anhydride | Amino | NMR | Enhances sensitivity and resolution in ¹³C NMR spectra | nih.gov |

| o-Phthalaldehyde (OPA) with ¹⁹F-thiol | Amino | NMR | Provides a clean background for highly sensitive ¹⁹F NMR detection | acs.org |

Biomarker Identification and Mechanistic Application in Exposure Assessment

Amino acid adducts, formed from the reaction of a chemical with an amino acid, can serve as valuable biomarkers of exposure. cdc.gov The analysis of these adducts provides an integrated measure of the internal dose of a chemical, reflecting absorption, distribution, metabolism, and excretion.

Ethylene oxide (EO) is a carcinogenic chemical that forms adducts with proteins and DNA. nih.govresearchgate.net The adduct formed with the N-terminal valine of hemoglobin, N-(2-hydroxyethyl)-L-valine (HEV), is a well-established biomarker of cumulative exposure to EO. nih.govnih.gov However, its measurement requires blood sampling, which is invasive.

Recent research has focused on identifying non-invasive alternatives. Studies in both rats and humans have identified N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL) as a urinary metabolite that originates from the breakdown of EO-adducted hemoglobin. nih.govnih.govresearchgate.net HEVL is the N-terminal dipeptide of the globin α-chain, which is cleaved off during the degradation of aged red blood cells and excreted in the urine. nih.gov

In a study of 18 sterilization workers exposed to EO, urinary HEVL levels were found to be significantly correlated with blood HEV levels (R² = 0.45). nih.gov While HEVL was also detected in control subjects, indicating potential background exposure or endogenous sources, its levels were substantially higher in the exposed workers. nih.gov These findings suggest that urinary HEVL is a promising, non-invasive biomarker for screening purposes to identify individuals with high exposure to ethylene oxide, who could then be prioritised for more sensitive and established blood-based analysis. nih.govresearchgate.net

Table 3: Key Research Findings on HEVL as a Biomarker for Ethylene Oxide Exposure

| Finding | Study Details | Significance | Reference |

|---|---|---|---|

| Identification in Urine | HEVL was identified as a cleavage product of EO-adducted globin in rat urine. | Established the mechanistic link between hemoglobin adducts and a urinary metabolite. | nih.gov |

| Human Biomonitoring | Detected in the urine of 18 EO-exposed workers and 32 control subjects. | First report of HEVL presence in human urine and its association with occupational exposure. | nih.gov |

| Correlation with Blood Biomarker | Urinary HEVL (μg/g creatinine) correlated with globin HEV (nmol/g globin) with R² = 0.45. | Demonstrates that the urinary marker reflects the internal dose measured in blood. | nih.gov |

| Proposed Application | Suggested for screening to identify subjects approaching or exceeding occupational exposure limits. | Provides a non-invasive tool for initial exposure assessment in occupational health. | nih.gov |

The pursuit of non-invasive biomarkers is a significant trend in exposure science and personalized medicine. nih.gov The goal is to move beyond traditional matrices like blood and urine towards samples that can be collected with minimal discomfort and risk to the subject. nih.govresearchgate.net This approach is particularly valuable for monitoring vulnerable populations and for enabling large-scale or longitudinal studies. tandfonline.com

Advancements in this area are proceeding on two fronts: the validation of alternative biological matrices and the development of novel sensor technologies.

Alternative Matrices : A variety of non-invasive matrices are being explored for their utility in biomonitoring. These include saliva, sweat, exhaled breath, hair, and nails. tandfonline.com Each matrix has unique properties regarding the types of chemicals it accumulates and the timeframe of exposure it represents. For example, hair and toenails can provide an indication of long-term, cumulative exposure to certain metals like mercury and manganese. tandfonline.com Saliva and sweat can reflect more recent exposures to a range of metabolites, nutrients, and drugs. nih.gov The primary challenge lies in establishing robust correlations between biomarker levels in these matrices and the internal dose or adverse health effects. nih.govtandfonline.com

Advanced Detection Technologies : The development of highly sensitive analytical techniques is crucial for measuring the often-low concentrations of biomarkers in non-invasive samples. Beyond lab-based mass spectrometry, new technologies are emerging. Infrared spectroscopy, for instance, can identify the unique "fingerprint" of molecules in biofluids like breath and urine. mdpi.com Furthermore, the field of wearable chemical sensors is rapidly advancing, with devices capable of real-time, continuous monitoring of biomarkers like electrolytes and metabolites in sweat or interstitial fluid. nih.gov These technologies hold the promise of capturing dynamic molecular information outside of a clinical setting, opening new avenues for biomarker discovery and personalized health monitoring. nih.gov

Table 4: Examples of Non-Invasive Matrices and Their Application in Biomarker Detection

| Matrix | Type of Biomarker | Timeframe of Exposure | Example Application | Reference |

|---|---|---|---|---|

| Exhaled Breath | Volatile Organic Compounds (VOCs) | Recent/Acute | Disease diagnosis (e.g., cancer, metabolic disorders) | mdpi.com |

| Sweat | Electrolytes, Metabolites, Drugs | Real-time/Recent | Personalized health and fitness monitoring via wearable sensors | nih.gov |

| Saliva | Hormones, Drugs, Metabolites | Recent | Monitoring of hormones (e.g., cortisol) and therapeutic drugs | nih.gov |

| Hair | Trace elements, Drugs of abuse | Long-term (weeks to months) | Assessing chronic exposure to heavy metals | tandfonline.com |

| Toenails | Trace elements | Long-term (months to a year) | Biomonitoring of cumulative exposure to metals like selenium and manganese | tandfonline.com |

Future Directions and Emerging Research Perspectives

Exploration of Novel Coordination Modes and Polymeric Structures

The coordination chemistry of N-(2-Hydroxybenzyl)-L-leucine with various metal ions has been a subject of considerable study. The ligand typically acts in a bidentate or tridentate fashion, coordinating through the phenolic oxygen, imine nitrogen, and carboxylate oxygen atoms. nih.govscirp.org This versatility in coordination allows for the formation of a wide array of metal complexes with different geometries.

Future research is poised to explore more intricate coordination modes and the deliberate design of polymeric and supramolecular structures. While mononuclear and some polynuclear complexes have been reported, the systematic investigation into the factors governing the self-assembly of these complexes into higher-order structures is an emerging area. researchgate.net For instance, the synthesis of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers based on this ligand could lead to materials with novel properties, such as porosity, catalysis, and selective guest binding. nih.govnih.gov The formation of such extended networks is influenced by factors like the choice of metal ion, counter-anions, and reaction conditions.

The exploration of supramolecular chemistry involving this compound complexes is another promising avenue. Non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited to construct complex supramolecular architectures. researchgate.net Understanding and controlling these interactions will be crucial for the rational design of functional materials.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure, bonding, and reactivity of metal complexes. In the context of this compound, DFT calculations can provide valuable insights that complement experimental findings.

Future research will likely see an increased application of advanced computational methods for the predictive modeling of these complexes. This includes:

Predicting Spectroscopic Properties: Computational methods can be employed to simulate spectroscopic data (e.g., IR, UV-Vis, NMR), aiding in the characterization of newly synthesized complexes. scirp.org

Modeling Reaction Mechanisms: DFT can be used to investigate the mechanisms of reactions catalyzed by these complexes, providing a deeper understanding of their catalytic activity.

Designing Novel Ligands: Computational screening can accelerate the discovery of new derivatives of this compound with enhanced properties for specific applications. By modifying the substituents on the salicylaldehyde (B1680747) or amino acid moiety, it is possible to tune the electronic and steric properties of the ligand and, consequently, the resulting metal complexes.

These computational approaches will not only rationalize experimental observations but also guide the synthesis of new compounds with desired functionalities.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique structural features of this compound and its metal complexes make them attractive candidates for interdisciplinary research spanning chemistry, biology, and materials science.

Biological Applications: The Schiff base and its metal complexes have shown promising biological activities, including antimicrobial and antifungal properties. nih.gov The chelation of metal ions can enhance the biological activity of the ligand. scirp.org Future research will focus on understanding the mechanisms of action of these compounds and exploring their potential as therapeutic agents. This includes investigating their interactions with biological macromolecules like DNA and proteins.

Materials Science: The ability of this compound to form stable complexes and polymeric structures opens up possibilities in materials science. researchgate.net These materials could find applications in:

Catalysis: The metal complexes can act as catalysts in various organic transformations.

Sensors: The development of sensors for the detection of specific ions or molecules. magtech.com.cn

Bioinspired Materials: Drawing inspiration from natural systems, these complexes can be used to create novel materials with unique properties. mdpi.comucsb.edunih.govcornell.edu

The synergy between these fields will be crucial for the development of innovative technologies based on this compound.

Development of Research Probes for Biochemical Pathways

Fluorescent chemosensors are powerful tools for the detection and imaging of biologically important species. Schiff base ligands, due to their facile synthesis and tunable photophysical properties, are excellent platforms for the design of such probes.

There is a growing interest in developing research probes based on this compound and its derivatives for monitoring biochemical pathways. The inherent chirality of the L-leucine moiety can be advantageous for enantioselective recognition. These probes can be designed to exhibit a change in their fluorescence or color upon binding to a specific analyte, such as a metal ion. magtech.com.cn

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Hydroxybenzyl)-L-leucine, and how can purity be validated?

- Answer : Synthesis typically involves coupling L-leucine with 2-hydroxybenzaldehyde derivatives via reductive amination or solid-phase peptide synthesis. For purity validation, use a combination of HPLC (≥95% purity threshold), NMR (to confirm structural integrity of the hydroxybenzyl moiety and leucine backbone), and mass spectrometry (for molecular weight confirmation). New compounds require full characterization, including elemental analysis, as per guidelines for novel derivatives . For known compounds, cross-reference with published spectral data (e.g., NIST Chemistry WebBook ).

Q. What solvent systems are optimal for dissolving this compound in pharmacological assays?

- Answer : The compound’s solubility depends on pH and polarity. In vitro assays often use DMSO (for stock solutions) diluted in buffered saline (pH 7.4). For hydrophobic environments, a 1:1 mixture of ethanol/water (v/v) is effective. Pre-screen solvents via UV-Vis spectroscopy to ensure no interference with assay readouts .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store at -20°C under inert gas (e.g., argon) to prevent oxidation of the hydroxybenzyl group. Use chemically resistant gloves (nitrile) and fume hoods during handling. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition pathways .

Advanced Research Questions

Q. What experimental designs are suitable for studying the metabolic fate of this compound in vivo?

- Answer : Use radiolabeled isotopes (e.g., ¹⁴C at the benzyl carbon) to track metabolites. Combine LC-MS/MS for metabolite identification and pharmacokinetic modeling (non-compartmental analysis) to calculate half-life and clearance. For enzyme mapping, incubate with liver microsomes and apply CYP450 inhibitors to identify oxidative pathways, as demonstrated in analogous hydroxybenzyl derivatives .

Q. How can contradictory data on the receptor binding affinity of this compound be resolved?

- Answer : Contradictions may arise from assay variability (e.g., radioligand vs. functional assays). Perform dose-response curves across multiple systems (e.g., HEK cells vs. primary neurons) and apply Schild regression analysis to assess competitive antagonism. Validate findings with orthogonal methods, such as surface plasmon resonance (SPR) for binding kinetics .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Answer : Implement quality-by-design (QbD) principles:

- Optimize reaction parameters (temperature, solvent ratio) via Design of Experiments (DoE) .

- Use in-line FTIR to monitor reaction progress.

- Standardize purification with preparative HPLC and validate with powder X-ray diffraction (PXRD) to ensure consistent crystallinity .

Q. How can computational modeling predict the interactions of this compound with biological targets?

- Answer : Apply molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., 5-HT receptors). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with experimental SAR data to refine force field parameters .

Methodological Considerations

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal) to separate primary data (≤5 compounds in main text) and supplemental material (e.g., kinetic plots, raw spectra) .

- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes (Cohen’s d) .

- Ethical Compliance : For human-derived samples, document participant selection criteria and IRB approval, aligning with biomedical research standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.